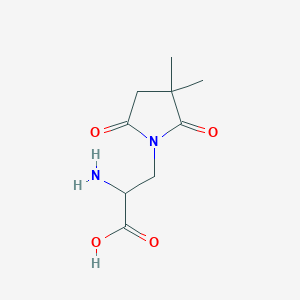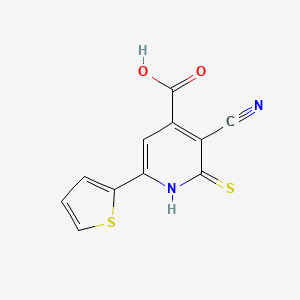
3-Cyano-2-mercapto-6-thien-2-ylisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-2-mercapto-6-thien-2-ylisonicotinic acid is a compound with the molecular formula C11H6N2O2S2 and a molecular weight of 262.31 . This compound is notable for its applications in proteomics research . It features a cyano group, a mercapto group, and a thienyl group attached to an isonicotinic acid backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-cyano-2-mercapto-6-thien-2-ylisonicotinic acid involves several steps, typically starting with the preparation of the thienyl and isonicotinic acid precursors. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
3-Cyano-2-mercapto-6-thien-2-ylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as sodium borohydride can convert the cyano group to an amine group.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides to form thioethers.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
3-Cyano-2-mercapto-6-thien-2-ylisonicotinic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 3-cyano-2-mercapto-6-thien-2-ylisonicotinic acid involves its interaction with specific molecular targets and pathways. The cyano group can form hydrogen bonds with amino acid residues in proteins, while the mercapto group can form disulfide bonds, altering the protein’s structure and function. These interactions can modulate various biological pathways, making the compound useful in studying protein functions and developing therapeutic agents .
Comparison with Similar Compounds
3-Cyano-2-mercapto-6-thien-2-ylisonicotinic acid can be compared with other similar compounds, such as:
2-Cyano-3-mercapto-4-thienylisonicotinic acid: Similar structure but different positioning of functional groups.
3-Cyano-2-mercapto-5-thienylisonicotinic acid: Similar structure with a different thienyl group position.
2-Cyano-3-mercapto-6-thienylbenzoic acid: Similar functional groups but attached to a benzoic acid backbone.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the variations in their structures .
Properties
Molecular Formula |
C11H6N2O2S2 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
3-cyano-2-sulfanylidene-6-thiophen-2-yl-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H6N2O2S2/c12-5-7-6(11(14)15)4-8(13-10(7)16)9-2-1-3-17-9/h1-4H,(H,13,16)(H,14,15) |
InChI Key |
BIPPXAOFXDULFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C(=S)N2)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


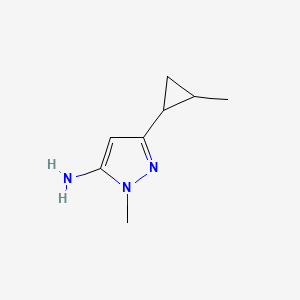
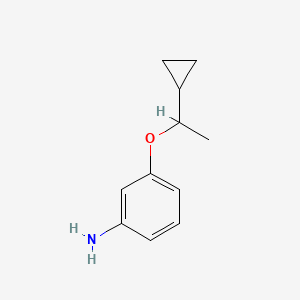

![4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13313267.png)


![4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13313285.png)

![3-[(2-Bromocycloheptyl)oxy]oxetane](/img/structure/B13313296.png)

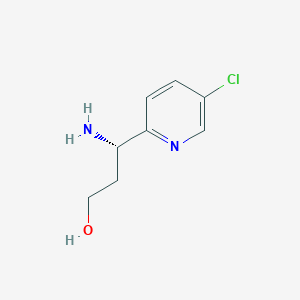
![[(4-Methoxyphenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13313322.png)
![2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide](/img/structure/B13313328.png)
